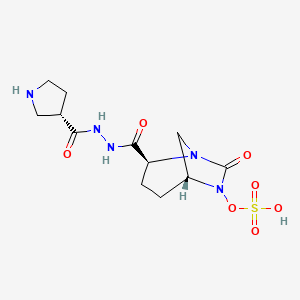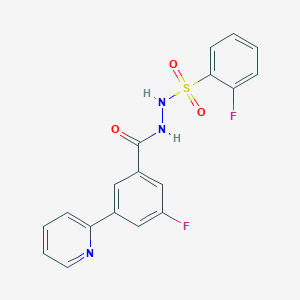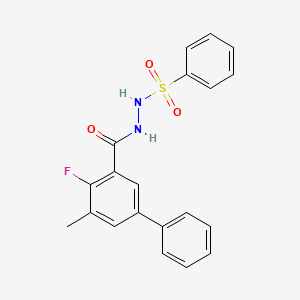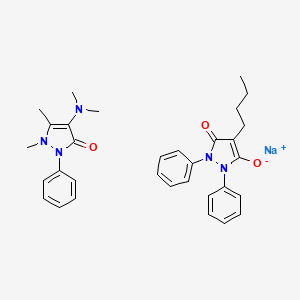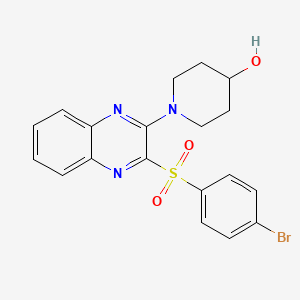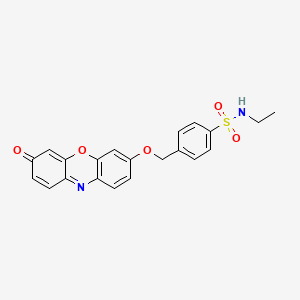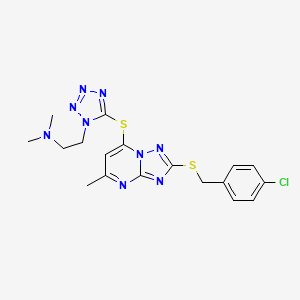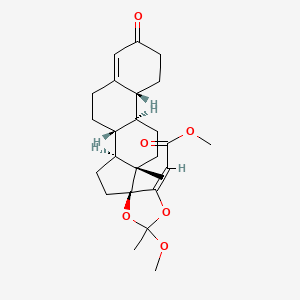
YK-11
Descripción general
Descripción
YK11: es un modulador selectivo del receptor de andrógenos (SARM) esteroideo sintético. Es conocido por su capacidad para aumentar la masa muscular, la fuerza y disminuir la grasa corporal al dirigirse a los receptores de andrógenos e inhibir la miostatina, una proteína que regula el desarrollo muscular .
Mecanismo De Acción
YK11 ejerce sus efectos al unirse a los receptores de andrógenos en los tejidos muscular y óseo. Actúa como un agonista parcial del receptor de andrógenos, promoviendo la actividad anabólica. Además, YK11 inhibe la miostatina, una proteína que limita el crecimiento muscular, al aumentar la expresión de follistatina, un antagonista de la miostatina . Esta acción dual da como resultado un mayor crecimiento muscular y fuerza .
Análisis Bioquímico
Biochemical Properties
YK-11 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to androgen receptors in muscle tissue, initiating a cascade of biochemical events that lead to increased protein synthesis and muscle growth . This compound also upregulates the expression of follistatin, a protein that inhibits myostatin, thereby promoting muscle growth . Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for muscle differentiation and growth .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In muscle cells, this compound enhances protein synthesis and muscle hypertrophy by increasing follistatin levels and inhibiting myostatin . It also influences cell signaling pathways, such as the Akt pathway, which plays a critical role in cell growth and survival . Furthermore, this compound has been shown to affect gene expression by modulating the activity of androgen receptors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptors. This compound binds to these receptors with high affinity, similar to testosterone . Unlike traditional SARMs, this compound targets both anabolic and androgenic receptors, making it effective in promoting muscle growth while minimizing systemic side effects . This compound also activates the Akt signaling pathway, which is essential for muscle differentiation and growth . This activation leads to increased protein synthesis and muscle hypertrophy by upregulating follistatin and inhibiting myostatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained anabolic effects . Long-term studies have shown that this compound can maintain its muscle-building effects over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly increase muscle mass and strength without causing severe side effects . High doses of this compound may lead to toxic effects, including liver damage and hormonal imbalances . It is crucial to determine the optimal dosage that maximizes the anabolic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with androgen receptors and the Akt signaling pathway . By binding to androgen receptors, this compound modulates the expression of genes involved in muscle growth and differentiation . Additionally, this compound’s inhibition of myostatin and upregulation of follistatin further enhance its anabolic effects . These interactions influence metabolic flux and metabolite levels, promoting muscle hypertrophy and strength .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and binding proteins . Once inside the cell, this compound binds to androgen receptors in muscle tissue, initiating its anabolic effects . The distribution of this compound within the body is influenced by its affinity for androgen receptors, allowing it to selectively target muscle and bone tissues . This selective distribution minimizes systemic side effects and enhances its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of muscle cells . This compound binds to androgen receptors in the cytoplasm, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows this compound to directly influence the transcription of genes involved in muscle growth and differentiation . Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis generalmente implica el uso de reactivos como el acetato de metilo (2E)-2-[(8R,9S,10R,13S,14S,17S)-2’-metoxi-2’,13-dimetil-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahidrociclopenta[a]fenantreno-17,5’-1,3-dioxolano]-4’-ilideno] .
Métodos de producción industrial: La producción industrial de YK11 implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples etapas de purificación, como la recristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: YK11 sufre diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo en cetonas.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Introducción de grupos funcionales como grupos metoxi y éster.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Reactivos como el metanol y el anhídrido acético.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios con grupos funcionales modificados, que conducen al compuesto YK11 final .
Aplicaciones Científicas De Investigación
Química: YK11 se utiliza en la investigación química para estudiar sus propiedades únicas como modulador selectivo del receptor de andrógenos e inhibidor de la miostatina .
Biología: En la investigación biológica, se investiga YK11 por sus efectos sobre las células musculares y su potencial para promover el crecimiento muscular mediante la inhibición de la miostatina .
Medicina: YK11 se ha explorado como un posible tratamiento para las afecciones de desgaste muscular, como las causadas por sepsis u otras enfermedades crónicas .
Industria: En la industria del fitness y el culturismo, YK11 se utiliza como suplemento para mejorar el crecimiento muscular y la fuerza .
Comparación Con Compuestos Similares
Compuestos similares:
MK-0773: Otro modulador selectivo del receptor de andrógenos con efectos anabólicos similares.
TFM-4AS-1: Un compuesto con propiedades inhibidoras de la miostatina.
Singularidad de YK11: YK11 es único debido a su acción dual como modulador selectivo del receptor de andrógenos e inhibidor de la miostatina. Esta combinación permite un crecimiento muscular más significativo en comparación con otros compuestos que solo se dirigen a una vía .
Propiedades
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370003-76-1 | |
| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YK-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YK-11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does YK-11 interact with the androgen receptor?
A1: this compound binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.
Q2: What is the significance of this compound blocking the N/C interaction of the AR?
A2: this compound inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, this compound may induce a distinct gene expression profile compared to full agonists.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].
Q4: What spectroscopic data is available for this compound?
A4: Comprehensive mass spectrometric characterization of this compound, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of this compound and its hydrolyzed form [].
Q5: Is this compound a stable compound?
A5: this compound is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.
Q6: What is known about the metabolism of this compound in horses?
A6: Research in horses administered this compound orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.
Q7: How is this compound detected in biological samples?
A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples, including dietary supplements [].
Q8: What are the known safety concerns associated with this compound?
A8: While specific toxicological data on this compound is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.
Q9: Has this compound been found in doping control samples?
A9: Yes, this compound has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
